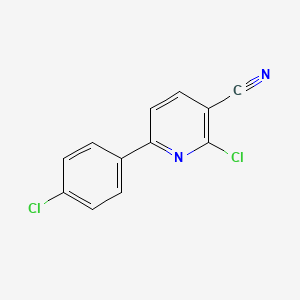

2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWLUBBMHXSZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377547 | |

| Record name | 2-Chloro-6-(4-chlorophenyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84596-41-8 | |

| Record name | 2-Chloro-6-(4-chlorophenyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84596-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(4-chlorophenyl)nicotinonitrile (CAS 84596-41-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing from established synthetic methodologies and the known bioactivities of related nicotinonitrile derivatives, this document aims to equip researchers with the foundational knowledge required for its effective investigation and application.

Core Molecular Attributes

This compound is a substituted pyridine derivative characterized by a nitrile group and two chlorine-substituted phenyl rings. Its chemical structure forms a rigid scaffold, a desirable feature in the rational design of targeted therapeutic agents.

| Property | Value | Source |

| CAS Number | 84596-41-8 | [1] |

| Molecular Formula | C₁₂H₆Cl₂N₂ | [2] |

| Molecular Weight | 249.10 g/mol | [2] |

| IUPAC Name | 2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile | [2] |

| SMILES | C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)Cl | [2] |

| InChI | InChI=1S/C12H6Cl2N2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H | [2] |

| Predicted XlogP | 3.8 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through established methods for the construction of substituted nicotinonitriles. A plausible and efficient synthetic route involves a multi-component reaction, a cornerstone of modern organic synthesis for generating molecular diversity.

Proposed Synthetic Workflow

A logical synthetic pathway commences with the condensation of a chalcone intermediate with malononitrile in the presence of a base. The resulting pyridinone is then chlorinated to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

To a solution of 1-(4-chlorophenyl)ethan-1-one (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol, add malononitrile (1 equivalent) and a catalytic amount of ammonium acetate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pyridinone intermediate.

Step 2: Chlorination to this compound

-

Suspend the dried pyridinone intermediate in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]

-

Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of acidic gases.

-

After the reaction is complete (monitored by TLC), carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.

-

The crude product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water to remove any residual acid, and then with a saturated sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Physicochemical Properties and Spectral Characterization

| Property | Predicted/Analog Value | Comments |

| Melting Point | 173-176 °C | Based on the fluoro-analog (CAS 31776-83-7).[4][5] |

| Boiling Point | 373.3 °C at 760 mmHg | Predicted for the fluoro-analog.[4] |

| Density | 1.37 g/cm³ | Predicted for the fluoro-analog.[4] |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General characteristic of similar aromatic compounds. |

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the two phenyl rings and the pyridine core.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nitrile carbon (around 115-120 ppm), the carbons of the aromatic rings, and the pyridine core.[6][7]

-

IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch (around 2220-2230 cm⁻¹), C-Cl bonds (around 700-800 cm⁻¹), and aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹).[8][9][10]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[2]

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the nicotinonitrile scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted nicotinonitriles.[11][12][13][14] The mechanism of action for many nitrile-containing drugs involves their ability to act as hydrogen bond acceptors or to participate in other non-covalent interactions with biological targets.[15]

Caption: Postulated mechanism of anticancer activity.

The planar aromatic structure of this compound makes it a candidate for intercalation with DNA or for binding to the active sites of enzymes, such as kinases, which are often implicated in cancer progression. The nitrile group can form crucial hydrogen bonds with amino acid residues in the target protein, contributing to the binding affinity.[15]

Antimicrobial Activity

The nicotinonitrile core is also present in various compounds with demonstrated antimicrobial and antifungal activities.[10][16][17][18] The mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell walls.

Considerations for Drug Development

For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of a compound is paramount.[19][20]

Predicted ADME Profile

-

Absorption: With a predicted XlogP of 3.8, the compound is likely to have good oral bioavailability.[2]

-

Distribution: Its lipophilic nature suggests it may distribute into tissues.

-

Metabolism: The phenyl rings and the pyridine core are potential sites for oxidative metabolism by cytochrome P450 enzymes.

-

Excretion: Metabolites are likely to be excreted renally after conjugation to increase their water solubility.

Toxicity and Safety

The safety profile of this compound has not been extensively studied. However, based on data for a similar compound, 2-Chloro-6-(4-fluorophenyl)nicotinonitrile, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[21] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated laboratory fume hood.

Future Research Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Definitive Synthesis and Characterization: Optimization of the synthetic route and full spectral characterization of the compound.

-

In Vitro and In Vivo Biological Evaluation: Screening against a panel of cancer cell lines and microbial strains to determine its potency and selectivity.[22][23]

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) responsible for its biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features for optimal activity and to mitigate potential toxicity.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME-Tox studies to assess its drug-like properties.

References

- 2-chloro-6-(4-fluorophenyl)nicotinonitrile - Echemi. [URL: https://www.echemi.com/products/pid2169585-2-chloro-6-4-fluorophenylnicotinonitrile.html]

- 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773734]

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. [URL: https://www.mdpi.com/1420-3049/27/9/2804]

- 2-Chloro-6-[2-(4-chlorophenyl)vinyl]nicotinonitrile | CAS 946601-99-6 | SCBT. [URL: https://www.scbt.com/p/2-chloro-6-2-4-chlorophenyl-vinyl-nicotinonitrile-946601-99-6]

- This compound (C12H6Cl2N2) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/2-chloro-6-(4-chlorophenyl)nicotinonitrile]

- 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile - Optional[13C NMR] - Chemical Shifts. [URL: https://www.spectrabase.com/spectrum/1BtnkuZTA2b]

- 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile - Benchchem. [URL: https://www.benchchem.com/product/b13006640]

- 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/711464]

- Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - ResearchGate. [URL: https://www.researchgate.net/publication/274712078_Synthesis_spectral_studies_antibacterial_and_antifungal_activity_of_2_-methoxy-4-2-4'-chlorophenyl-6-methyl_imidazo_1_2-a_pyridin-3-yl-6-aryl_nicotinonitrile]

- 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81079]

- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21945199/]

- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. [URL: https://www.researchgate.net/publication/281335016_Synthesis_and_Antimicrobial_Activity_of_2-Methoxy2-Amino-6-4'-4'''-Chlorophenyl_Phenyl_Methyl_Amino_Phenyl-4-Aryl_Nicotinonitrile]

- nicotinonitrile - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0631]

- CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 - Google Patents. [URL: https://patents.google.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485747/]

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03923a]

- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino - World News of Natural Sciences. [URL: https://www.wnns.co.uk/wp-content/uploads/2022/10/WNNS-2022-43-076-082.pdf]

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948011/]

- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407130/]

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06951]

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6410425/]

- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [URL: https://www.mdpi.com/1422-0067/23/19/11929]

- ADME and Toxicology - Molecular Design Research Network (MoDRN) - Yale University. [URL: https://modrn.yale.edu/education-training/modrn-u-modules/principles-toxicology-modules/module-3-adme-and-toxicology]

- 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2403-62-5.html]

- 4-Chloro-5-(4-chlorophenyl)nicotinonitrile|RUO - Benchchem. [URL: https://www.benchchem.com/product/b13006639]

- 2-CHLORO-6-(4-FLUOROPHENYL)NICOTINONITRILE One Chongqing Chemdad Co. [URL: https://www.chemdad.com/2-chloro-6-4-fluorophenylnicotinonitrile-cas-31776-83-7]

- Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472856/]

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01594]

- Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27726337/]

- Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-some-new-twin-drugs-having-substituted-pyridines.pdf]

- 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-_(2-methylpyridin-4-yl_methoxy_isonicotinonitrile]

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [URL: https://www.drugtargetreview.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. [URL: https://kgroup.rutgers.edu/sites/default/files/inline-files/2010_JOC_NMR_impurities.pdf]

- 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroisonicotinic-acid]

- eMolecules this compound | 84596-41-8 | 1G. [URL: https://www.fishersci.com/shop/products/emolecules-2-chloro-6-4-chlorophenyl-nicotinonitrile-84596-41-8-1g/PI78440]

- 2-chloro-6-(4-fluorophenyl)nicotinonitrile (C12H6ClFN2) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/2-chloro-6-(4-fluorophenyl)nicotinonitrile]chloro-6-(4-fluorophenyl)nicotinonitrile]

Sources

- 1. eMolecules this compound | 84596-41-8 | 1G | Fisher Scientific [fishersci.com]

- 2. PubChemLite - this compound (C12H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 3. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. 2-CHLORO-6-(4-FLUOROPHENYL)NICOTINONITRILE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 18. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADME and Toxicology | MoDRN [modrn.yale.edu]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a substituted nicotinonitrile derivative of interest in medicinal chemistry and materials science. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including its fundamental chemical identity, predicted properties, and relevant data from structurally analogous compounds. The document is intended to serve as a valuable resource for researchers, offering insights into its molecular characteristics, potential synthetic routes, and analytical methodologies for its characterization. By presenting a well-rounded profile based on both direct information and reasoned scientific extrapolation, this guide aims to facilitate further research and application development involving this compound.

Introduction

Substituted nicotinonitriles are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. Their diverse biological activities often stem from their ability to act as scaffolds for the synthesis of various pharmacologically active molecules. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile that makes it a compelling candidate for further investigation. The presence of a chloro substituent on the pyridine ring and a chlorophenyl group imparts specific lipophilic and electronic characteristics that can influence its biological interactions and material properties.

This guide provides an in-depth analysis of the known and predicted physicochemical properties of this compound. Recognizing the current limitations in available experimental data, we will draw upon the properties of closely related analogs to provide a robust and scientifically grounded estimation of its characteristics. This approach allows for a comprehensive understanding of the compound's likely behavior, guiding experimental design and application exploration.

Chemical Identity and Molecular Structure

A foundational aspect of understanding any chemical entity is to establish its unambiguous identity through standardized nomenclature and structural representation.

Nomenclature and Identifiers

-

Systematic Name: 2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile

-

Common Name: this compound

-

CAS Number: 84596-41-8[1]

-

Molecular Formula: C₁₂H₆Cl₂N₂[1]

-

Molecular Weight: 249.10 g/mol [1]

Structural Representation

The molecular structure of this compound is characterized by a central pyridine ring substituted with a chlorine atom at the 2-position, a cyano group at the 3-position, and a 4-chlorophenyl group at the 6-position.

-

SMILES: Clc1ccc(cc1)-c2ccc(C#N)c(Cl)n2

-

InChI: InChI=1S/C12H6Cl2N2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H

-

InChIKey: XFWLUBBMHXSZTG-UHFFFAOYSA-N

The planarity of the pyridine and phenyl rings, along with the rotational freedom around the C-C bond connecting them, will dictate the compound's conformational landscape and its ability to interact with biological targets.

Physicochemical Properties: A Blend of Predicted and Analog-Derived Data

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in various systems, from biological assays to formulation development. Due to the scarcity of direct experimental data for this compound, this section presents a combination of predicted values and experimental data from closely related analogs.

Physical State and Appearance

Based on the properties of similar aromatic, chlorinated heterocyclic compounds, this compound is expected to be a solid at room temperature. The color can range from white to off-white or pale yellow, depending on the purity.

Melting and Boiling Points

Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities.

-

Water Solubility: The presence of two chlorine atoms and a large aromatic system suggests that this compound will have very low aqueous solubility. The predicted XlogP value of 3.8 further supports its lipophilic character.

-

Organic Solvent Solubility: It is anticipated to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in alcohols like methanol and ethanol is likely to be moderate.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted XlogP of 3.8 indicates a high degree of lipophilicity. This property is crucial for its ability to cross cell membranes and interact with hydrophobic pockets of proteins.

Acidity/Basicity (pKa)

The pyridine nitrogen in this compound is expected to be weakly basic. However, the presence of the electron-withdrawing chloro and cyano groups on the pyridine ring will significantly reduce its basicity compared to unsubstituted pyridine. A predicted pKa value for the protonated form is likely to be in the range of 1-2. The compound does not possess any acidic protons.

Table 1: Summary of Physicochemical Properties

| Property | Value (this compound) | Rationale/Source | Analog Compound | Analog Value |

| Molecular Weight | 249.10 g/mol | Calculated | - | - |

| Melting Point | Estimated: 150-180 °C | Based on analogs | 2,6-Dichloro-4-methylnicotinonitrile | 108-112 °C[2] |

| 2-CHLORO-6-(3,4-DICHLOROPHENYL)NICOTINONITRILE | 163-166 °C[3] | |||

| Boiling Point | Predicted: > 400 °C | Based on structure | - | - |

| Water Solubility | Predicted: Very Low | High XlogP | - | - |

| XlogP | 3.8 | Predicted | - | - |

| pKa (of conjugate acid) | Estimated: 1-2 | Electron-withdrawing groups | - | - |

Synthesis and Purification Strategies

A potential synthetic pathway could involve the reaction of a chalcone intermediate with malononitrile in the presence of a base, followed by chlorination.

Proposed Synthetic Workflow

Sources

- 1. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]

- 2. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-6-(4-chlorophenyl)nicotinonitrile structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a key heterocyclic building block in modern medicinal and materials chemistry.[1][2] Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind each analytical choice, ensuring a self-validating and robust characterization workflow.

Foundational Analysis: Confirming the Molecular Identity

Before delving into complex structural mapping, the foundational identity of the compound must be established. This involves confirming its molecular formula and mass, which serves as the cornerstone for all subsequent spectroscopic interpretation.

Key Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 84596-41-8 | [3] |

| Molecular Formula | C₁₂H₆Cl₂N₂ | [3][4] |

| Molecular Weight | 249.10 g/mol | [3] |

| Monoisotopic Mass | 247.9908 Da | [4] |

Mass Spectrometry: The First Structural Pillar

Mass spectrometry (MS) is indispensable for confirming the molecular weight and providing crucial information about the elemental composition through isotopic patterns. For halogenated compounds like this compound, MS is particularly powerful.

Causality of Method Selection

Electron Ionization (EI) is chosen as the initial MS technique due to its ability to generate a distinct molecular ion (M⁺) peak and produce reproducible fragmentation patterns that can offer clues to the molecule's assembly. The presence of two chlorine atoms is expected to produce a characteristic isotopic signature.

Expected Mass Spectrum Data

The mass spectrum will be defined by the molecular ion cluster. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks are expected in a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

| Ion Adduct | Predicted m/z | Rationale |

| [M]⁺ | 247.99025 | Molecular ion containing two ³⁵Cl isotopes.[4] |

| [M+2]⁺ | 249.98730 | Molecular ion containing one ³⁵Cl and one ³⁷Cl isotope. |

| [M+4]⁺ | 251.98435 | Molecular ion containing two ³⁷Cl isotopes. |

| [M+H]⁺ | 248.99808 | Protonated molecule, often observed in soft ionization techniques.[4] |

| [M-Cl]⁺ | 213.0115 | Fragment corresponding to the loss of a chlorine radical. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet. For direct probe analysis, the sample is heated to ensure volatilization.[5]

-

Ionization: The volatile molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting spectrum is analyzed for the molecular ion cluster and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. A combination of ¹H and ¹³C NMR provides a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

The structure contains six aromatic protons distributed across two different ring systems. The electron-withdrawing nature of the nitrile and chloro-substituents on the pyridine ring, along with the chloro-substituent on the phenyl ring, will cause the protons to resonate in the downfield region (typically 7.0-9.0 ppm).

-

Pyridine Ring Protons (2H): These protons (H-4 and H-5) will appear as two distinct doublets due to coupling with each other. The proton at the H-4 position, being adjacent to the electron-withdrawing nitrile group, is expected to be further downfield.

-

Phenyl Ring Protons (4H): The 4-chlorophenyl group will exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the chlorine atom will have a different chemical shift from the protons meta to it.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.5 | Doublet (d) | 1H | Pyridine H-4 |

| ~ 7.8 - 8.1 | Doublet (d) | 1H | Pyridine H-5 |

| ~ 7.6 - 7.9 | Doublet (d) | 2H | Phenyl H-2', H-6' (ortho to pyridine) |

| ~ 7.4 - 7.6 | Doublet (d) | 2H | Phenyl H-3', H-5' (meta to pyridine) |

¹³C NMR Spectroscopy: Identifying Unique Carbons

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing critical information about the carbon skeleton and the presence of functional groups.

Due to molecular symmetry (the 4-chlorophenyl group has a plane of symmetry), we expect to see 10 distinct carbon signals, not 12.

-

Aromatic Carbons (9 signals): Six signals will arise from the pyridine ring and four from the phenyl ring. However, due to symmetry in the 4-chlorophenyl group, only four phenyl carbon signals are expected (C1', C2'/C6', C3'/C5', C4'). The carbons directly attached to electronegative atoms (Cl, N) or groups (CN) will be shifted downfield.

-

Nitrile Carbon (1 signal): The carbon of the nitrile group (C≡N) typically appears in a distinct region around 115-120 ppm.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | Pyridine C-6 (attached to phenyl) |

| ~ 152 | Pyridine C-2 (attached to Cl) |

| ~ 140 | Pyridine C-4 |

| ~ 138 | Phenyl C-4' (attached to Cl) |

| ~ 135 | Phenyl C-1' (attached to pyridine) |

| ~ 129 | Phenyl C-3'/C-5' |

| ~ 128 | Phenyl C-2'/C-6' |

| ~ 122 | Pyridine C-5 |

| ~ 117 | Nitrile (C≡N) |

| ~ 110 | Pyridine C-3 (attached to CN) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Standard Addition: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal set to 0.00 ppm.[6]

-

Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to ensure that each unique carbon appears as a single sharp peak.

-

-

Data Processing: The FID is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Integrals are calculated for the ¹H NMR spectrum.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7]

The key functional groups in this compound will produce characteristic absorption bands.

-

Nitrile Stretch (C≡N): This is a very sharp and diagnostically significant peak.

-

Aromatic C=C and C=N Stretches: These appear as a series of bands in the fingerprint region.

-

C-Cl Stretch: The carbon-chlorine bond stretches will appear in the lower frequency region of the spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 2220 - 2240 | C≡N (Nitrile) stretch | Sharp, Medium |

| 1550 - 1610 | Aromatic C=C and C=N ring stretches | Medium to Strong |

| 1400 - 1500 | Aromatic C=C and C=N ring stretches | Medium to Strong |

| 1080 - 1100 | C-Cl (Aryl) stretch (Phenyl) | Strong |

| 750 - 850 | C-Cl (Aryl) stretch (Pyridine) | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The sample is scanned with the IR beam, and the resulting spectrum is recorded and automatically ratioed against the background.

UV-Visible Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems.[8]

The molecule consists of two conjugated aromatic rings linked together, creating an extended π-system. This will result in strong absorption in the UV region due to π → π* transitions. The exact position of the maximum absorbance (λ_max) is sensitive to the solvent.

-

Expected Absorption: A strong absorption band is expected between 250-350 nm, characteristic of extended aromatic systems.[9][10][11]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Blank Measurement: The cuvette is filled with the pure solvent, and a blank spectrum is recorded to zero the instrument.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12][13] It provides a precise 3D model of the molecule as it exists in the solid state, detailing exact bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[13]

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding an electron density map. Atomic positions are fitted to this map and refined to generate the final, precise molecular structure.

Integrated Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Conclusion

The rigorous structure elucidation of this compound is not achieved through a single technique but by the synergistic integration of multiple analytical methods. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies key functional groups, and NMR spectroscopy provides the detailed map of the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography offers unequivocal confirmation of the three-dimensional structure. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and is essential for advancing research and development in fields that rely on this important chemical intermediate.

References

-

PubChem. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Chloronicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. this compound (C12H6Cl2N2). Available from: [Link]

-

ProQuest. The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Available from: [Link]

-

ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. Available from: [Link]

-

Lupine Publishers. Nicardipine: Concise Review on Analytical Techniques. Available from: [Link]

-

ResearchGate. Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Available from: [Link]

-

NIST. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

PubMed. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available from: [Link]

- Google Patents. The preparation method of 2-chloronicotinic acid.

-

ResearchGate. Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 . Available from: [Link]

-

Chemistry Stack Exchange. H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Available from: [Link]

-

ResearchGate. Figure S29. 13 C NMR spectrum of 2,4,6-tri(4-chlorophenyl)pyridine (5b). Available from: [Link]

-

ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. Available from: [Link]

-

MDPI. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Available from: [Link]

-

Open Education. Infrared (IR) Spectroscopy. Available from: [Link]

-

Royal Society of Chemistry. Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme. Available from: [Link]

-

American University. Chemical derivatization for the enhancement of sensitivity in electron capture negative ion chemical ionization mass spectrometry. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloro-2-methylpropane. Available from: [Link]

-

National Institutes of Health. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile. Available from: [Link]

-

ResearchGate. UV/Vis absorption spectra (normalized) for 4-6 in CH 2 Cl 2 . Available from: [Link]

-

National Institutes of Health. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Available from: [Link]

-

Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

-

SpectraBase. 2,3-dihydro-6-methyl-4H-pyran-4-one. Available from: [Link]

-

Dalton Transactions. A simple tool for the analysis of air- and moisture-sensitive organometallics by direct-probe electron ionization mass spectrometry. Available from: [Link]

Sources

- 1. The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview) - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. 84596-41-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. PubChemLite - this compound (C12H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 5. web.uvic.ca [web.uvic.ca]

- 6. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Substituted Nicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and a multitude of clinical candidates.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for developing novel therapeutic agents across a wide range of diseases. This guide provides an in-depth analysis of the diverse biological activities of substituted nicotinonitrile derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will explore the mechanisms of action, delve into structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating the efficacy of these compounds, offering a practical resource for researchers and drug development professionals.

The Nicotinonitrile Scaffold: A Versatile Core in Medicinal Chemistry

The pyridine ring is a fundamental N-heteroaromatic system found in numerous natural products, including nicotinamide (Vitamin B3), and is integral to many physiologically active compounds. The nicotinonitrile variant, characterized by a cyano group at the 3-position, possesses a unique combination of features that make it highly valuable for drug design. The nitrile group can act as a hydrogen bond acceptor and is a bioisosteric equivalent for other functional groups, while the pyridine ring itself offers multiple points for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] This chemical versatility has led to the development of nicotinonitrile-based drugs such as the kinase inhibitors Bosutinib and Neratinib, underscoring the scaffold's clinical significance.[2]

Anticancer Activity: Targeting Aberrant Cell Signaling

A substantial body of research has demonstrated the potent anticancer properties of nicotinonitrile derivatives, which often function by inhibiting key enzymes in cell signaling pathways crucial for tumor growth and survival.[1][3]

Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are a major class of enzymes targeted in cancer therapy, and nicotinonitrile derivatives have proven to be particularly effective inhibitors.[4] Their mechanism often involves competing with ATP for the binding site in the kinase's catalytic domain.

PIM Kinases: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are overexpressed in many human cancers, promoting cell survival and proliferation.[][6] Nicotinonitrile-based compounds have been designed to specifically target these kinases. For instance, compound 7b showed potent PIM-1 kinase inhibition with an IC₅₀ value of 18.9 nM and induced apoptosis in PC-3 prostate cancer cells.[7] Similarly, derivative 8e was identified as a potent pan-Pim kinase inhibitor (IC₅₀ ≤ 0.28 μM against all three isoforms) and induced cell cycle arrest and apoptosis in HepG2 liver cancer cells.[8]

The PIM-1 signaling pathway, a key regulator of cell survival, is a prime target for these inhibitors.

Tyrosine Kinases (TKs): TKs are another critical family of oncoproteins. Nicotinonitrile derivatives have been developed as potent TK inhibitors.[9][10] For example, compounds 5g and 8 were found to be highly effective anticancer agents, inhibiting tyrosine kinase activity by 89% and 86% respectively, with IC₅₀ values of 352 nM and 311 nM.[9] This inhibition leads to the induction of apoptosis and cell cycle arrest.[9]

Structure-Activity Relationship (SAR) and Quantitative Data

The substitutions on the nicotinonitrile ring are critical for determining potency and selectivity. Studies have shown that different aryl groups and functional moieties significantly impact the anticancer activity.

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 7b | PIM-1 Kinase | MCF-7 (Breast) | 3.58 | [7] |

| 7b | PIM-1 Kinase | PC-3 (Prostate) | 3.60 | [7] |

| 5g | Tyrosine Kinase | MCF-7 (Breast) | ~1-3 | [9] |

| 8 | Tyrosine Kinase | HCT-116 (Colon) | ~1-3 | [9] |

| 11 | uPA | MCF-7 (Breast) | Promising | [11] |

| 12 | uPA | HepG2 (Liver) | Promising | [11] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3][7] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3]

Causality Behind Choices:

-

Phenol Red-Free Medium: Used during the MTT incubation step because the pH indicator phenol red can interfere with absorbance readings.

-

Serum-Free Medium: Serum contains dehydrogenases that can reduce MTT, leading to false-positive results.

-

DMSO as a Solubilizer: The formazan crystals are insoluble in aqueous solution. DMSO is an effective organic solvent to fully dissolve them before measuring absorbance.[7]

-

Controls: A positive control (vehicle-treated cells) establishes baseline viability (100%), while a negative control (media only) accounts for background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the substituted nicotinonitrile derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and media-only blank wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple precipitate in viable cells.

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activities

The nicotinonitrile scaffold is also a promising framework for the development of novel antimicrobial agents.[12][13] Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[14][15]

Mechanism and Spectrum of Activity

Substituted nicotinonitriles can interfere with essential microbial processes. For example, newly synthesized coumarin-nicotinonitrile hybrids showed good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella sp.) bacteria, as well as moderate antifungal activity against Candida albicans.[14][15] The exact mechanisms can vary but often involve the inhibition of key microbial enzymes or disruption of cell wall integrity.

| Compound Class | Organism | Activity | Reference |

| Coumarin Hybrids | S. aureus, E. coli | Good Antibacterial | [14][15] |

| Coumarin Hybrids | C. albicans | Moderate Antifungal | [14][15] |

| Pyridinone Derivatives | C. albicans, A. niger | Antifungal | [12] |

| Nicotinamide Derivatives | P. aeruginosa | Significant Inhibition | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][11] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[1]

Causality Behind Choices:

-

Mueller-Hinton Broth (MHB): This is a standardized medium for susceptibility testing of non-fastidious bacteria, as its composition has minimal interference with antimicrobial activity.

-

0.5 McFarland Standard: This turbidity standard ensures that the initial bacterial inoculum is consistent (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducible MIC results.[8]

-

Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC across a clinically relevant concentration range.[1]

-

Controls: A growth control (no drug) ensures the bacteria are viable, while a sterility control (no bacteria) confirms the medium is not contaminated.[1]

Step-by-Step Methodology:

-

Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend them in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[8]

-

Inoculum Dilution: Dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

-

Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the nicotinonitrile compounds in broth. The final volume in each well should be 50 or 100 µL.

-

Inoculation: Inoculate each well (except the sterility control) with an equal volume of the diluted bacterial suspension, bringing the final volume to 100 or 200 µL.[1]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[1][17]

Anti-inflammatory Activity

Nicotinonitrile derivatives have also shown significant potential as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[18] COX-2 is a key enzyme in the inflammatory cascade responsible for producing prostaglandins that mediate pain and inflammation.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.[15][19][20] The injection of carrageenan into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling).[16][19]

Causality Behind Choices:

-

Carrageenan: This sulfated polysaccharide is a potent phlogistic agent that reliably induces an acute, non-immune inflammatory response.[19][20] The resulting inflammation is biphasic, involving early mediators like histamine and serotonin, followed by a later phase dominated by prostaglandins, making it suitable for evaluating COX inhibitors.[19]

-

Plethysmometer: This instrument provides a precise and quantitative measurement of paw volume, allowing for an objective assessment of edema and the efficacy of the anti-inflammatory agent.[16]

-

Positive Control: A standard NSAID like Indomethacin or Ibuprofen is used to validate the assay, confirming that the model responds to known anti-inflammatory drugs.[10][16]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize animals (e.g., Wistar rats) to laboratory conditions for at least one week before the experiment.[19]

-

Grouping and Dosing: Divide animals into groups: a negative control (vehicle), a positive control (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the nicotinonitrile derivative. Administer the compounds, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.[16][19]

-

Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the "0 hour" reading.[19]

-

Induction of Edema: Inject 100 µL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[16][19]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[16][19]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The substituted nicotinonitrile scaffold is a remarkably versatile and clinically validated core for the development of novel therapeutics. Its derivatives have demonstrated a broad spectrum of potent biological activities, most notably as inhibitors of protein kinases in oncology. The ease of synthetic modification allows for extensive exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing next-generation kinase inhibitors with improved resistance profiles, exploring novel biological targets for this scaffold, and creating hybrid molecules that combine the nicotinonitrile core with other pharmacophores to achieve multi-target activity. The detailed protocols provided herein serve as a foundational resource for researchers aiming to screen and validate new nicotinonitrile derivatives, accelerating their journey from the laboratory to the clinic.

References

-

El-Sayed, W. A., et al. (2013). Anticancer Evaluation of Some Newly Synthesized N-nicotinonitrile Derivative. PubMed. [Link]

-

Al-Omair, M. A., et al. (2022). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. RSC Advances. [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences. [Link]

-

ResearchGate. (2023). Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]

-

Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

-

Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]

-

Kandeel, M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]

-

Al-Masoudi, W. A., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest. [Link]

-

Al-Masoudi, W. A., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ResearchGate. [Link]

-

Shamroukh, A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]

-

Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of Organic Chemistry. [Link]

-

Valarmathi, R., et al. (2017). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PubMed Central. [Link]

-

EUCAST. (2019). EUCAST reading guide for broth microdilution. Scribd. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Pharma-intermediate.com. [Link]

-

Aboukhatwa, S. I., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. PubMed. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Request PDF. (2016). Synthesis and Antioxidant Evaluation of Some Nicotinonitriles. ResearchGate. [Link]

-

El-Gohary, N. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

-

Cîrciumaru, A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. [Link]

-

Request PDF. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. ResearchGate. [Link]

-

El-Naggar, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

-

Gouda, M. A., et al. (2017). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. ResearchGate. [Link]

-

Jafari, M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

UniProt. (2018). PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). UniProt. [Link]

-

ResearchGate. (2018). Schematic of receptor tyrosine kinase (RTK) activation and signaling. ResearchGate. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

Sources

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Broth microdilution reference methodology | PDF [slideshare.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. clyte.tech [clyte.tech]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. inotiv.com [inotiv.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

Unlocking the Therapeutic Potential of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile: A Technical Guide to Putative Targets and Research Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Drug Discovery

The nicotinonitrile moiety, a pyridine ring bearing a cyano group, represents a versatile and highly sought-after scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a wide range of chemical transformations have led to the development of numerous derivatives with significant biological activities. This guide focuses on a specific, yet under-explored, member of this family: 2-Chloro-6-(4-chlorophenyl)nicotinonitrile . While direct biological data for this compound is sparse, a comprehensive analysis of structurally related molecules reveals a compelling landscape of potential therapeutic applications, primarily in oncology. This document will serve as an in-depth technical guide, extrapolating from the established activities of analogous compounds to propose putative therapeutic targets and outline robust experimental workflows for their validation.

I. The Primary Therapeutic Hypothesis: A Putative Anticancer Agent

The most prominent and well-supported therapeutic potential for this compound lies in the realm of oncology. Numerous studies on substituted nicotinonitriles and related fused-ring systems have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

A. Proposed Mechanism of Action: Kinase Inhibition

A key mechanism through which many small molecule anticancer agents exert their effect is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

-

PIM-1 Kinase as a High-Priority Target: Recent research has identified pyrido[2,3-d]pyrimidine derivatives, structurally similar to nicotinonitriles, as potent inhibitors of PIM-1 kinase.[1] PIM-1 is a serine/threonine kinase that is overexpressed in several human cancers, including prostate, breast, and hepatocellular carcinomas. It plays a critical role in cell survival, proliferation, and apoptosis. The structural features of this compound, particularly the substituted pyridine core, suggest it may fit within the ATP-binding pocket of PIM-1, disrupting its function and leading to cancer cell death.

Diagram: Proposed PIM-1 Kinase Inhibition Pathway

Caption: Proposed mechanism of PIM-1 kinase inhibition.

B. General Cytotoxicity against Cancer Cell Lines

Beyond specific kinase targets, the nicotinonitrile scaffold has been associated with broad-spectrum cytotoxic activity.

-

Breast Cancer (MCF-7) and Liver Cancer (HepG2): Studies on various 2-amino-4,6-diphenylnicotinonitriles and other cyanopyridine derivatives have shown significant growth inhibition of MCF-7 and HepG2 cell lines.[1][2][3] This suggests that this compound could be a promising candidate for development against these malignancies.

-

Other Cancer Cell Lines: The antiproliferative activity of related nicotinamides has also been observed against colon cancer (HCT-116) cells.[4]

II. Secondary Therapeutic Hypotheses: Exploring Broader Bioactivity

While the primary focus remains on oncology, the chemical architecture of this compound suggests other potential therapeutic avenues worth exploring.

A. Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The pyridine core is a well-known pharmacophore for interacting with nAChRs. Deschloroepibatidine analogues, which share a substituted pyridine ring, have been shown to act as potent nAChR antagonists.[5][6] This opens the possibility of developing this compound for neurological disorders where nAChR modulation is beneficial.

B. Antimicrobial Activity

Certain nicotinonitrile derivatives have demonstrated antimicrobial properties.[7][8] While likely not the primary therapeutic application, this bioactivity could be a valuable secondary characteristic, particularly in the context of treating infections in immunocompromised cancer patients.

C. Cannabinoid Receptor (CB1R) Inverse Agonism

A structurally related pyrano[2,3-b]pyridine derivative has been identified as a selective cannabinoid-1 receptor (CB1R) inverse agonist.[9] This suggests a potential, albeit more distant, application in metabolic disorders or other conditions where CB1R modulation is a therapeutic strategy.

III. Experimental Workflows for Target Validation

To systematically investigate the therapeutic potential of this compound, a tiered experimental approach is recommended.

A. Initial In Vitro Profiling

-

Cytotoxicity Screening:

-

Protocol: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay should be performed on a panel of human cancer cell lines, including but not limited to:

-

MCF-7 (breast adenocarcinoma)

-

HepG2 (hepatocellular carcinoma)

-

HCT-116 (colorectal carcinoma)

-

PC3 (prostate cancer)

-

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and establish a preliminary spectrum of anticancer activity.

-

-

Kinase Inhibition Assays:

-

Protocol: An in vitro kinase assay for PIM-1 should be conducted. This can be a radiometric assay using a peptide substrate or a non-radioactive method like ADP-Glo™.

-

Objective: To directly measure the inhibitory activity of the compound against the putative PIM-1 kinase target.

-

Diagram: In Vitro Target Validation Workflow

Caption: Tiered in vitro screening cascade.

B. Mechanistic In-Cell Assays

Should the initial screening yield promising results, particularly in cytotoxicity and kinase inhibition, further mechanistic studies are warranted.

-

Apoptosis Assays:

-

Protocol: Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations after treatment.

-

Objective: To confirm that the observed cytotoxicity is mediated by the induction of apoptosis.

-

-

Western Blot Analysis:

-

Protocol: Probing for the phosphorylation status of PIM-1 substrates (e.g., Bad) and downstream markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

-

Objective: To provide evidence of target engagement within a cellular context.

-

IV. Synthesis and Chemical Properties

The synthesis of the 2-chloronicotinonitrile core is well-established, typically involving the chlorination of a nicotinamide-1-oxide precursor using reagents like phosphorus oxychloride.[10][11] The subsequent Suzuki or Stille coupling of a 4-chlorophenyl group at the 6-position would be a standard synthetic route to obtain the target compound. The chemical properties of this compound are predicted to be stable under standard laboratory conditions, making it amenable to a wide range of biological assays.

V. Conclusion and Future Directions

While this compound is a relatively uncharacterized molecule, the wealth of data on structurally related nicotinonitriles provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The proposed primary target, PIM-1 kinase, and the suggested experimental workflows offer a clear path for elucidating its mechanism of action and validating its therapeutic potential. Further exploration into its effects on other targets such as nAChRs and its potential antimicrobial activity could unveil additional therapeutic applications. This guide serves as a foundational document to inspire and direct future research into this promising chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health. [Link]

-

2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]

- The preparation method of the chloro- nicotinonitrile of 2-.

-

nicotinonitrile. Organic Syntheses Procedure. [Link]

-

Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [Link]

-

This compound (C12H6Cl2N2). PubChemLite. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

-

Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. PubMed. [Link]

-

Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PubMed Central. [Link]

-

Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. PubMed. [Link]

-

The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. [Link]

-

Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). PubMed. [Link]

-

2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile. PubChem. [Link]

-

2-Chloro-4-methyl-nicotinonitrile. PubChem. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health. [Link]

Sources

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-depth Technical Guide to 2-Chloronicotinonitrile: Synthesis, Reactivity, and Application in Modern Drug Discovery

2-Chloronicotinonitrile, a halogenated pyridine derivative, stands as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its strategic value is derived from a unique confluence of structural features: an electron-deficient pyridine ring, a cyano group, and a reactive chlorine atom at the 2-position. This arrangement renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for constructing intricate molecular architectures.[3]